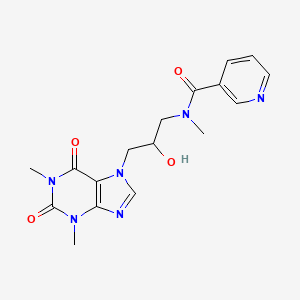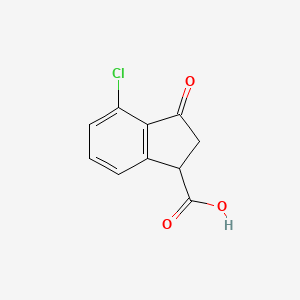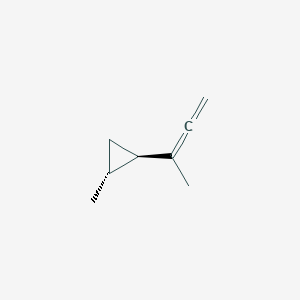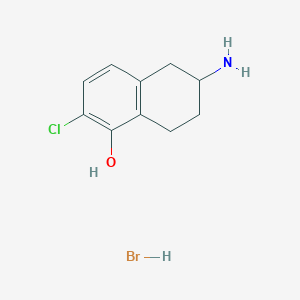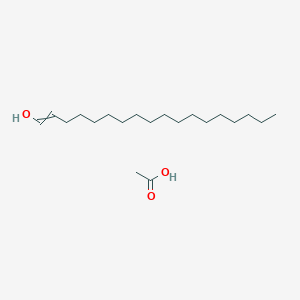
Acetic acid;octadec-1-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;octadec-1-en-1-ol is a compound formed by the esterification of acetic acid and octadec-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, while octadec-1-en-1-ol is a long-chain unsaturated alcohol with the formula C₁₈H₃₆O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octadec-1-en-1-ol typically involves the esterification reaction between acetic acid and octadec-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The general reaction can be represented as follows:
CH3COOH+C18H36OH→CH3COOC18H35+H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;octadec-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in octadec-1-en-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-1-en-1-al or octadec-1-en-1-oic acid.
Reduction: Formation of octadec-1-en-1-ol and acetic acid.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;octadec-1-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;octadec-1-en-1-ol involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases to release acetic acid and octadec-1-en-1-ol, which can then interact with cellular components. The long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-1-en-1-ol: A long-chain unsaturated alcohol with similar properties but lacks the ester functionality.
Acetic acid: A simple carboxylic acid with different chemical properties and applications.
1-Octadecene: An unsaturated hydrocarbon with similar chain length but different functional groups.
Uniqueness
Acetic acid;octadec-1-en-1-ol is unique due to its ester functionality, which imparts different chemical reactivity and physical properties compared to its individual components. The ester group allows for a variety of chemical modifications and applications that are not possible with the individual alcohol or acid.
Propriétés
Numéro CAS |
64661-64-9 |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
acetic acid;octadec-1-en-1-ol |
InChI |
InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-19H,2-16H2,1H3;1H3,(H,3,4) |
Clé InChI |
IQPFPNSJBDZGMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


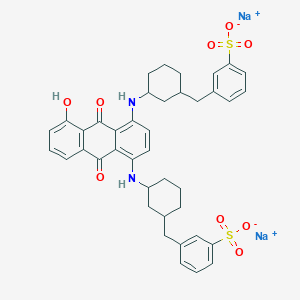
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
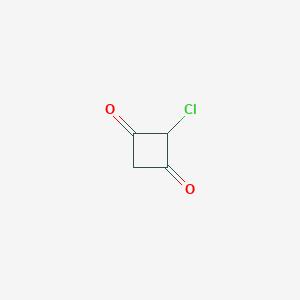
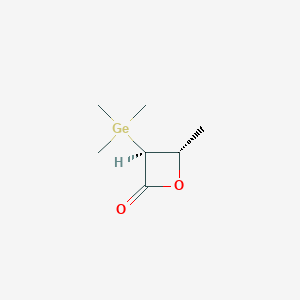
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)


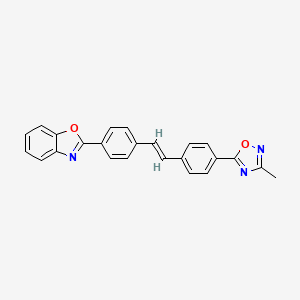
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
